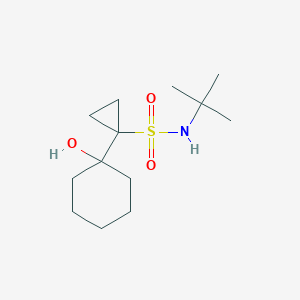
N-(1,1-Dimethylethyl)-1-(1-hydroxycyclohexyl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-1-(1-hydroxycyclohexyl)cyclopropane-1-sulfonamide is a complex organic compound that features a cyclopropane ring, a cyclohexyl group, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-1-(1-hydroxycyclohexyl)cyclopropane-1-sulfonamide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Cyclohexyl Group: This step may involve the use of Grignard reagents or other organometallic compounds to attach the cyclohexyl group to the cyclopropane ring.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate compound with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-1-(1-hydroxycyclohexyl)cyclopropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-1-(1-hydroxycyclohexyl)cyclopropane-1-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and sulfonamide group may play key roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
N-(tert-butyl)-1-(1-hydroxycyclohexyl)cyclopropane-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
N-(tert-butyl)-1-(1-hydroxycyclohexyl)cyclopropane-1-sulfonate: Similar structure but with a sulfonate group instead of a sulfonamide.
Uniqueness
N-(tert-butyl)-1-(1-hydroxycyclohexyl)cyclopropane-1-sulfonamide is unique due to the presence of both a cyclopropane ring and a sulfonamide group, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
669008-29-1 |
|---|---|
Molecular Formula |
C13H25NO3S |
Molecular Weight |
275.41 g/mol |
IUPAC Name |
N-tert-butyl-1-(1-hydroxycyclohexyl)cyclopropane-1-sulfonamide |
InChI |
InChI=1S/C13H25NO3S/c1-11(2,3)14-18(16,17)13(9-10-13)12(15)7-5-4-6-8-12/h14-15H,4-10H2,1-3H3 |
InChI Key |
AHXGXNUFQPPHMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1(CC1)C2(CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















